1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea
Overview
Description
1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea, also known as HMT, is a synthetic compound that has been widely used in scientific research. HMT has been shown to have a variety of biological effects, including antitumor, antiviral, and anti-inflammatory properties.
Scientific Research Applications
Molecular Structure Analysis
- Crystal Structure Analysis : The molecular and crystal structure of thiourea derivatives, including similar compounds to 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea, have been analyzed. Studies reveal details about the planarity of the methoxyphenyl unit, dihedral angles, and hydrogen bonding in the crystal structure (Choi et al., 2010).
Biological Interactions and Applications
DNA Binding and Cytotoxicity : A related compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, shows notable DNA binding properties and cytotoxic effects against certain cell lines. This suggests potential applications in cancer research and drug development (Mushtaque et al., 2016).
Chemical Reactions and Transformations : Research on reactions involving compounds like 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea shows diverse chemical transformations, contributing to the development of novel compounds and understanding of reaction mechanisms (Kammel et al., 2015).
Computational Chemistry and Theoretical Studies
Quantum Chemical Studies : Theoretical investigations of thiourea derivatives provide insights into their chemical properties like stability, potential energy, and interaction with DNA. Such studies are crucial for drug design and understanding molecular interactions (Raza et al., 2022).
Molecular Docking Studies : Research involving molecular docking simulations of thiourea derivatives against biological targets can inform drug discovery and the development of therapeutic agents (Mushtaque et al., 2017).
Spectroscopic and Analytical Applications
- Spectroscopic Characterization : The spectroscopic characterization of thiourea derivatives, including NMR and UV-Vis studies, contributes to the understanding of their molecular structure and potential applications in analytical chemistry (Abosadiya et al., 2019).
Radiochemistry and Imaging Studies
- Development of Radiolabeled Compounds : Research on the synthesis of radiolabeled thiourea derivatives, such as [11C]PBD150, demonstrates their potential in medical imaging and the study of diseases like Alzheimer's (Brooks et al., 2015).
Synthetic Chemistry and Material Science
Synthesis and Pyrolysis Studies : Studies on the synthesis and pyrolysis of thiourea derivatives explore their thermal stability and decomposition pathways, relevant in material science and chemical engineering (Al-Awadi & Elsabee, 1995).
Photoluminescence Studies : Research into the photoluminescence properties of thiourea derivatives opens avenues for their application in optical materials and sensors (Sunil & Rao, 2015).
properties
IUPAC Name |
1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-14-9-4-2-8(3-5-9)12-10(15)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDNJJRUJMQSLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366845 | |
Record name | 1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea | |
CAS RN |
1848-60-8 | |
Record name | 1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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